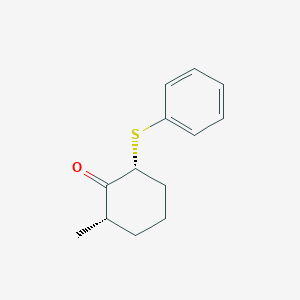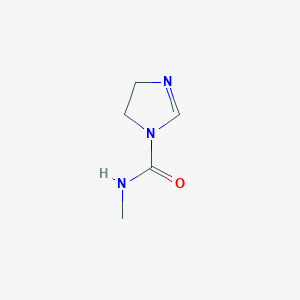![molecular formula C20H40OSn B14486822 Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane CAS No. 65286-71-7](/img/structure/B14486822.png)
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane is an organotin compound with the molecular formula C20H40OSn. . This compound is characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety containing an oxirane ring and an allyl group. Organotin compounds are widely studied due to their applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
The synthesis of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves multiple steps. One common method includes the reaction of allyltributyltin with an epoxide precursor under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial production methods for organotin compounds often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The butyl groups or the organic moiety can be substituted with other functional groups using appropriate reagents.
Addition: The allyl group can participate in addition reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane has several scientific research applications:
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials where organotin catalysts are required.
Mécanisme D'action
The mechanism of action of Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, facilitating catalytic processes. The oxirane ring and allyl group can undergo ring-opening and addition reactions, respectively, contributing to the compound’s reactivity. The pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Tributyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane can be compared with other organotin compounds such as:
Tributyl(prop-2-en-1-yl)stannane: Similar structure but lacks the oxirane ring.
Tributylpropargylstannane: Contains a propargyl group instead of an allyl group.
Tributyl(2-oxiranyl)stannane: Contains an oxirane ring but lacks the allyl group.
Propriétés
Numéro CAS |
65286-71-7 |
|---|---|
Formule moléculaire |
C20H40OSn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
tributyl-[3-(2-prop-2-enyloxiran-2-yl)propyl]stannane |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-8(6-4-2)7-9-8;3*1-3-4-2;/h3H,1-2,4-7H2;3*1,3-4H2,2H3; |
Clé InChI |
VEYCLAFQQHYCHF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CCCC1(CO1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)

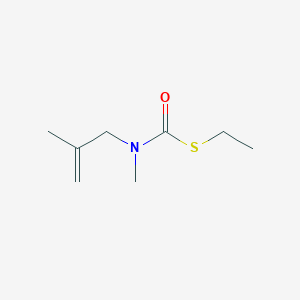
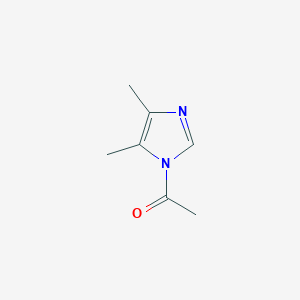
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
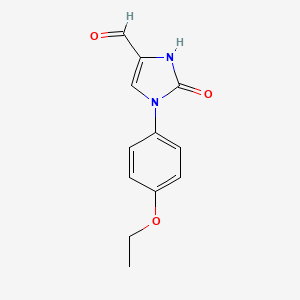
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)

![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
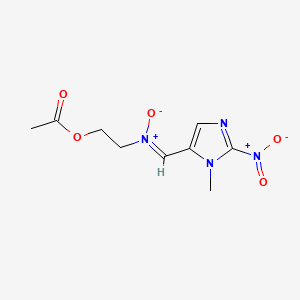
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
